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Compound of Interest

Compound Name: Antibacterial agent 216

Cat. No.: B15568340

Introduction

"Antibacterial agent 216" refers to bacteriocin ZFM216, a proteinaceous antimicrobial peptide
produced by the bacterium Lacticaseibacillus rhamnosus ZFM216.[1][2] This bacteriocin has
demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative
bacteria.[1][2] Notably, it shows a strong inhibitory effect against Staphylococcus aureus.[1][2]
[3] Bacteriocin ZFM216 is a heat-stable protein and maintains its activity in weakly acidic
conditions, making it a person of interest for applications in the food industry as a natural
preservative.[1][2][3] The mode of action for bacteriocin ZFM216 involves disrupting the cell
membrane of susceptible bacteria.[3]

This document outlines the multi-step protocol for the purification of bacteriocin ZFM216 from a
culture of Lacticaseibacillus rhamnosus ZFM216, based on published research. The protocol
employs a combination of chromatographic techniques to achieve a high degree of purity.

Data Presentation

A summary of the quantitative data associated with the purification of bacteriocin ZFM216 is
presented in the table below.
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Parameter Value Reference
Molecular Mass 11851.9 Da [1112]

Final Purity 97.3% [1]

Final Yield 5.65 mg/L [1]

Minimum Inhibitory
Concentration (MIC) against S.  1.75 pM [1][2]

aureus D48

Minimum Inhibitory
Concentration (MIC) against 3.50 uM [1]

Listeria monocytogenes

Minimum Inhibitory
Concentration (MIC) against E.  1.75 uM [1]

coli

Minimum Inhibitory
Concentration (MIC) against 3.50 uyM [1]

Pseudomonas aeruginosa

Minimum Inhibitory
Concentration (MIC) against 3.50 uM [1]

Salmonella cholerae

Experimental Protocols

The purification of bacteriocin ZFM216 is a three-step chromatographic process.[1]
Step 1: Macroporous Resin Chromatography

This initial step serves to capture and concentrate the bacteriocin from the cell-free supernatant
of the Lacticaseibacillus rhamnosus ZFM216 culture.

e Resin Preparation: Equilibrate the macroporous resin column with the appropriate buffer.

o Sample Loading: Load the cell-free supernatant onto the equilibrated column.
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 Elution: Elute the bound bacteriocin using a suitable elution buffer.

o Fraction Collection: Collect the eluted fractions and assay for antibacterial activity to identify
the fractions containing bacteriocin ZFM216.

Step 2: Gel Filtration Chromatography

This step separates molecules based on their size.

o Column Preparation: Equilibrate a gel filtration column with the appropriate buffer.

o Sample Application: Concentrate the active fractions from the macroporous resin step and
load the sample onto the gel filtration column.

» Elution: Elute the sample with the equilibration buffer.

e Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 280 nm
and 215 nm.[3] Assay the fractions for antibacterial activity to identify the peak corresponding
to bacteriocin ZFM216.

Step 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification step utilizes the hydrophobicity of the bacteriocin for high-resolution
separation.

e Column: Use a preparative RP-HPLC column.

o Mobile Phase:

o Buffer A: Typically an aqueous solution with a small amount of trifluoroacetic acid (TFA),
e.g., 0.05% v/v TFA in water.

o Buffer B: An organic solvent with a small amount of TFA, e.g., 0.05% v/v TFA in
acetonitrile.[3]

o Elution Gradient: Apply a linear gradient of Buffer B to elute the bound bacteriocin.

o Fraction Collection: Collect the peaks as they elute from the column.
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» Activity Assay: Test each collected peak for antibacterial activity to identify the purified
bacteriocin ZFM216.[3]

Purity Verification: Analytical RP-HPLC

The purity of the final bacteriocin ZFM216 fraction is confirmed using analytical RP-HPLC.

Column: Use an analytical RP-HPLC column.

Sample Injection: Inject a small volume (e.g., 30 uL) of the purified bacteriocin solution.[3]

Elution: Use the same buffer system as in the preparative step.

Data Analysis: Analyze the resulting chromatogram. A single, sharp peak indicates a high
degree of purity. The purity can be quantified using the peak area normalization method.[1]

Visualization

Click to download full resolution via product page

Caption: Purification workflow for Bacteriocin ZFM216.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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